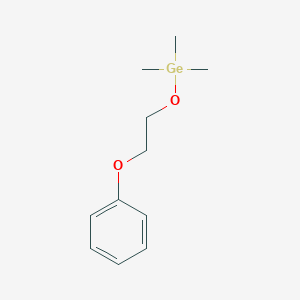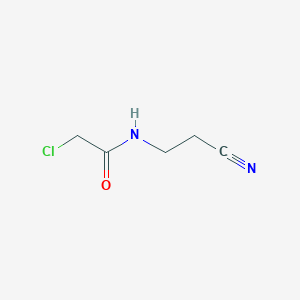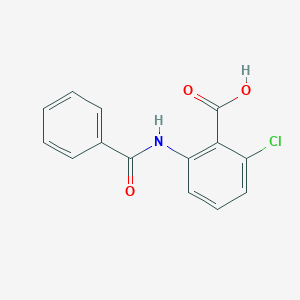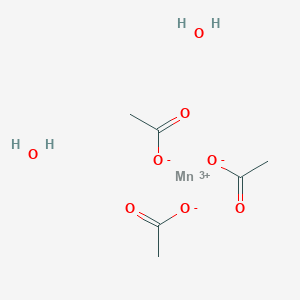
Triacétate de manganèse dihydraté
Vue d'ensemble
Description
Manganese triacetate dihydrate (MnTA) is a chemical compound composed of manganese, acetate, and water molecules. It is a white crystalline solid that is used in the synthesis of organic compounds, in the production of manganese-based catalysts, and in pharmaceutical applications. MnTA is an important reagent in organic synthesis due to its ability to form stable complexes with a variety of organic compounds. In addition, MnTA is a key component in the production of manganese-based catalysts, which are used in the production of a variety of industrial and consumer products. MnTA has also been studied for its potential use in pharmaceutical applications, such as the treatment of cancer, diabetes, and neurological diseases.
Applications De Recherche Scientifique
(CH3COO)3Mn⋅2H2O(CH_3COO)_3Mn \cdot 2H_2O(CH3COO)3Mn⋅2H2O
, est un composé polyvalent utilisé dans diverses applications de recherche scientifique. Voici une analyse complète de six applications uniques, chacune détaillée sous un titre clair et descriptif.Synthèse organique
Le triacétate de manganèse dihydraté est réputé pour son rôle dans les réactions assistées par des radicaux libres en chimie organique. Il a révolutionné le domaine en offrant un moyen contrôlé de manipuler les radicaux libres, qui étaient autrefois considérés comme extrêmement incontrôlables . Ce composé facilite la synthèse de molécules organiques complexes et biologiquement actives par le biais de réactions d'oxydation, d'addition et de cyclisation .
Synthèse de molécules complexes
Le composé aide à la fonctionnalisation de composés organiques importants, conduisant à la formation de molécules complexes. Des exemples notables incluent la synthèse de propellanes, de quinolinones et de 1,2-dioxalanes ; l'oxydation des indoles ; la lactonisation du fullerène (C60) ; et l'hydroperoxydation des hétérocycles .
Cyclisations radicalaires
Le triacétate de manganèse dihydraté sert de réactif pour les cyclisations radicalaires, un processus crucial pour la construction de structures cycliques dans les composés organiques. Cette application est particulièrement importante dans la synthèse de produits naturels et de produits pharmaceutiques .
α-céto-acétoxylaton
Ce composé est utilisé dans l'α-céto-acétoxylaton, une réaction qui introduit des groupes acétoxy dans les composés α-céto. Cette réaction est précieuse pour modifier la structure chimique d'un composé afin d'améliorer ses propriétés ou son activité .
Agent oxydant
En tant qu'agent oxydant doux et sélectif, le triacétate de manganèse dihydraté est utilisé dans diverses réactions d'oxydation. Il est particulièrement utile dans l'oxydation allylique des alcènes, qui est une étape essentielle dans la synthèse de nombreux intermédiaires organiques .
Applications en science des matériaux
En science des matériaux, le triacétate de manganèse dihydraté est utilisé pour ses propriétés oxydantes afin de modifier les matériaux au niveau moléculaire, ce qui peut conduire au développement de nouveaux matériaux ayant les propriétés souhaitées .
Mécanisme D'action
Target of Action
Manganese triacetate dihydrate, also known as manganese(3+);triacetate;dihydrate, is primarily used as a mild and selective oxidizing agent . It targets a variety of alkenes, promoting their oxidation in the presence of tert-butylhydroperoxide .
Mode of Action
The compound interacts with its targets (alkenes) through a process known as allylic oxidation . This process involves the formation of a •CH2CO2H radical intermediate, which then reacts with the alkene . The reaction is followed by additional oxidation steps and finally ring closure .
Biochemical Pathways
Manganese triacetate dihydrate affects several biochemical pathways. It promotes the functionalization of significant organic compounds, guiding the synthesis of important and complex molecules . This includes the formation of propellanes, quinolinones, 1,2-dioxalanes; oxidation of indoles; lactonization of fullerene [C60], malonyl cyclopentanes, glycols; and hydroperoxidation of heterocycles .
Pharmacokinetics
As a soluble compound in acetic acid and water , it can be inferred that it may have good bioavailability.
Result of Action
The action of manganese triacetate dihydrate results in the oxidation of alkenes to form lactones . This is achieved through the formation of a •CH2CO2H radical intermediate, which then reacts with the alkene, followed by additional oxidation steps and finally ring closure . The major product depends on the nature of the alkene and is consistent with the initial formation of the more stable radical .
Action Environment
The action of manganese triacetate dihydrate can be influenced by environmental factors. For instance, the absence of added acetic acid can slow the reaction and yield mainly saturated adducts . When acetic acid is added in low amounts and the reaction is performed at higher temperatures, much of the manganese (III) acetate goes into solution and oxidizes the primary ketone-adduct radical .
Safety and Hazards
Orientations Futures
Manganese triacetate dihydrate is used in organic synthesis as an oxidizing agent . It is also a reagent used for radical cyclizations and α-keto-acetoxylation . Its future directions could involve further exploration of its uses in organic synthesis.
Relevant Papers Several papers have been published on Manganese triacetate dihydrate. For instance, a paper titled “Recent advances in manganese (iii) acetate mediated organic synthesis” discusses the major expansion in the field of free-radical assisted reactions . Another paper titled “A New Method for Synthesis of Manganese(III) Acetate Dihydrate” reports a new method for the synthesis of manganese (III) acetate dihydrate .
Propriétés
IUPAC Name |
manganese(3+);triacetate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Mn.2H2O/c3*1-2(3)4;;;/h3*1H3,(H,3,4);;2*1H2/q;;;+3;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJSLAKTVIZUQS-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.[Mn+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13MnO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40497293 | |
| Record name | Manganese(3+) acetate--water (1/3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40497293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19513-05-4 | |
| Record name | Manganese(3+) acetate--water (1/3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40497293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


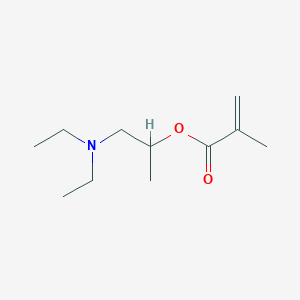
![Benzo[b]selenophen-3(2H)-one](/img/structure/B102045.png)

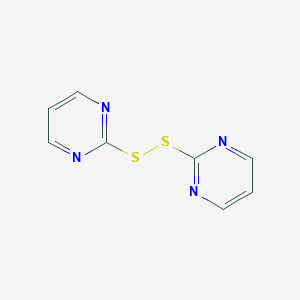
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B102049.png)
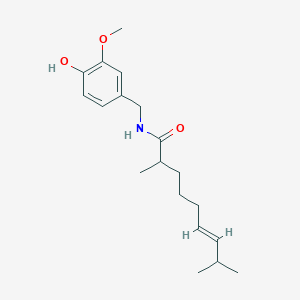

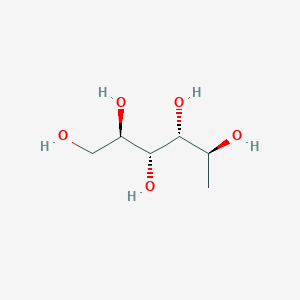
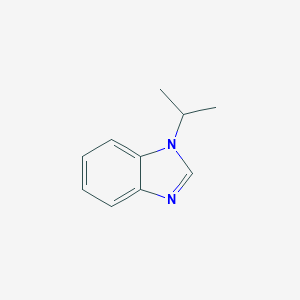
![4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid](/img/structure/B102060.png)
